Mao-B-IN-17

Description

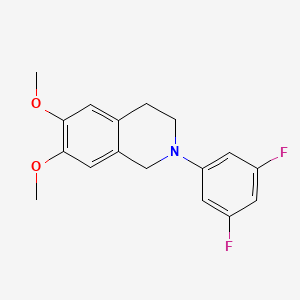

Structure

3D Structure

Properties

Molecular Formula |

C17H17F2NO2 |

|---|---|

Molecular Weight |

305.32 g/mol |

IUPAC Name |

2-(3,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C17H17F2NO2/c1-21-16-5-11-3-4-20(10-12(11)6-17(16)22-2)15-8-13(18)7-14(19)9-15/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

XZTKRGSHRFWZIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3=CC(=CC(=C3)F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mao-B-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mao-B-IN-17 is a selective and potent inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the fields of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who require a detailed understanding of this compound's properties.

Core Mechanism of Action

This compound, also referred to in the scientific literature as compound 17, is a selective inhibitor of human Monoamine Oxidase B (hMAO-B)[1][2]. MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine, as well as other biogenic amines like phenylethylamine and benzylamine.

The primary mechanism of action of this compound is the inhibition of MAO-B's catalytic activity. By blocking the active site of the MAO-B enzyme, this compound prevents the breakdown of dopamine in the brain. This leads to an increase in the synaptic concentration of dopamine, which is a crucial therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease, where dopaminergic neurons are progressively lost.

Beyond its primary role in elevating dopamine levels, the inhibition of MAO-B by compounds like this compound has further downstream effects that contribute to its therapeutic potential. The enzymatic activity of MAO-B produces byproducts, including hydrogen peroxide (H₂O₂), which is a reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, a condition implicated in neuronal damage and cell death. By inhibiting MAO-B, this compound reduces the production of these harmful byproducts, thereby exerting a neuroprotective effect[3][4].

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound against human MAO-B have been quantitatively assessed. The available data is summarized in the table below. It is important to note that "this compound" is the commercial designation for the compound identified as "compound 17" in the primary research literature. While different metrics (IC50 vs. Ki) are reported, they both indicate potent inhibition of MAO-B.

| Compound Name | Target | Inhibitory Potency (IC50) | Inhibition Constant (Ki) | Selectivity | Reference |

| This compound | hMAO-B | 5.08 μM | - | Selective for MAO-B | [5][6] |

| Compound 17 | hMAO-B | - | 0.10 ± 0.01 μmol/L | Selective for hMAO-B | [1][2] |

| Selegiline (Reference) | hMAO-B | - | 0.12 ± 0.01 μmol/L | Selective MAO-B inhibitor | [1] |

Experimental Protocols

The following section details the methodology used to determine the in vitro inhibitory activity of this compound against human monoamine oxidase isoforms. This protocol is based on the methods described in the primary literature for "compound 17"[1].

In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay

This assay is designed to determine the inhibitory potency (Ki or IC50) of a test compound against both hMAO-A and hMAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

p-Tyramine hydrochloride (substrate)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (this compound)

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well microplates (black, for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the substrate, Amplex® Red, and HRP in sodium phosphate buffer.

-

Dilute the recombinant hMAO-A and hMAO-B enzymes to the desired concentration in the assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the following in order:

-

Sodium phosphate buffer.

-

A solution of the test compound at various concentrations (or reference inhibitor/vehicle control).

-

The respective hMAO enzyme solution (hMAO-A or hMAO-B).

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the p-tyramine substrate, Amplex® Red reagent, and HRP.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Record fluorescence readings at regular intervals for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Lineweaver-Burk plot.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]

- 6. 生工生物工程(上海)股份有限公司 [store.sangon.com]

In Vitro Activity of Monoamine Oxidase B (MAO-B) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Monoamine Oxidase B (MAO-B) inhibitors, a critical class of compounds investigated for their therapeutic potential in neurodegenerative diseases such as Parkinson's disease. Due to the absence of specific public data for a compound designated "Mao-B-IN-17," this document focuses on the broader principles and methodologies for evaluating MAO-B inhibitors in vitro, using illustrative data from known inhibitors.

Core Concepts of MAO-B Inhibition

Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2][3][4] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, which is a primary therapeutic strategy in Parkinson's disease to alleviate motor symptoms.[4][5] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), and its inhibition is thought to confer neuroprotective effects by reducing oxidative stress.[6][7]

The efficacy of MAO-B inhibitors is assessed through several key in vitro parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the selectivity for MAO-B over its isoform, MAO-A. High potency (low IC50 and Ki values) and high selectivity are desirable characteristics for a therapeutic MAO-B inhibitor to minimize off-target effects.[1][8]

Quantitative Analysis of MAO-B Inhibitor Activity

The following table summarizes the in vitro activity of several known MAO-B inhibitors, providing a comparative reference for researchers in the field.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference Compound(s) |

| Compound 17d | hMAO-B | 0.06702 | 11 | |

| Hybrid If | hMAO-B | 0.099 | 100.2 | |

| Compound 11n | hMAO-B | 0.79 | >25.3 | |

| Selegiline | MAO-B | 0.007 | - | Rasagiline, Safinamide mesylate |

| Rasagiline | MAO-B | 0.014 | >50 | Selegiline, Safinamide mesylate |

| Safinamide mesylate | MAO-B | 0.08 | - | Selegiline, Rasagiline |

| Compound 7b | MAO-B | 0.33 | >305 | Rasagiline |

| Compound 8a | MAO-B | 0.02 | >3649 | Rasagiline |

| Compound 8b | MAO-B | 0.03 | >3278 | Rasagiline |

| Compound 8e | MAO-B | 0.45 | >220 | Rasagiline |

| Compound 2b | hMAO-B | 0.042 | - | Selegiline |

| Compound 2h | hMAO-B | 0.056 | - | Selegiline |

hMAO-B refers to human Monoamine Oxidase B.

Experimental Protocols

A common method for determining the in vitro activity of MAO-B inhibitors is the fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate like tyramine.[9]

Fluorometric MAO-B Inhibition Assay

Materials:

-

MAO-B Enzyme (recombinant human)

-

MAO-B Assay Buffer

-

High Sensitivity Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

MAO-B Substrate (e.g., Tyramine)

-

Test Inhibitor Compound

-

Positive Control Inhibitor (e.g., Selegiline, Rasagiline)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the MAO-B Assay Buffer.

-

Reconstitute the MAO-B enzyme, High Sensitivity Probe, HRP, and MAO-B substrate according to the manufacturer's instructions.

-

Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank Wells: Assay Buffer

-

Enzyme Control Wells: Assay Buffer

-

Positive Control Wells: Diluted positive control inhibitor

-

Test Inhibitor Wells: Diluted test inhibitor

-

-

Add the MAO-B enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for pre-incubation of the enzyme with the inhibitors.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing the MAO-B substrate, High Sensitivity Probe, and HRP in the assay buffer.

-

Add the reaction mixture to all wells to initiate the enzymatic reaction.

-

Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro MAO-B Inhibition Assay

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Mechanism of Action of MAO-B Inhibitors

Caption: MAO-B inhibitors block dopamine metabolism.

This guide provides a foundational understanding of the in vitro evaluation of MAO-B inhibitors. For researchers embarking on the discovery and development of novel inhibitors, a thorough understanding of these principles and methodologies is paramount to success.

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Mao-B-IN-17: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Mao-B-IN-17, a selective inhibitor of Monoamine Oxidase B (MAO-B). The information presented herein is intended to support research and drug development efforts in the fields of neurodegenerative diseases and other related areas where MAO-B plays a significant role.

Quantitative Selectivity Profile

This compound demonstrates a notable selectivity for human Monoamine Oxidase B (hMAO-B) over human Monoamine Oxidase A (hMAO-A). The inhibitory activity is summarized in the table below, with the selectivity index calculated as the ratio of the IC50 value for hMAO-A to that of hMAO-B.

| Target Enzyme | IC50 Value | Selectivity Index (MAO-A/MAO-B) |

| Human MAO-B (hMAO-B) | 5.08 µM[1] | > 19.7-fold |

| Human MAO-A (hMAO-A) | > 100 µM |

Note: A higher selectivity index indicates a greater specificity for MAO-B over MAO-A.

Based on the conducted research, a broader selectivity profile of this compound against other enzyme families, such as kinases, has not been made publicly available.

Visualizing Selectivity

The following diagram illustrates the inhibitory preference of this compound.

Experimental Methodology: MAO Inhibitor IC50 Determination

The following is a representative protocol for determining the IC50 values of a potential MAO inhibitor, such as this compound, using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.

A. Materials and Reagents:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Test compound (this compound)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

B. Experimental Workflow:

The general workflow for determining the enzymatic activity and inhibition is depicted below.

C. Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.

-

Assay Plate Setup: To the wells of a 96-well black microplate, add the diluted test compound, a positive control inhibitor, and a vehicle control (assay buffer with the same concentration of solvent as the test compound).

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the Amplex® Red reagent, HRP, and the appropriate MAO substrate.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

This in-depth guide provides a clear understanding of the selectivity profile of this compound and the experimental procedures used to determine it, which is crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Selegiline, a Monoamine Oxidase-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of selegiline, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). Selegiline is primarily used in the treatment of Parkinson's disease and has also been investigated for major depressive disorder. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Pharmacokinetics

Selegiline's pharmacokinetic profile is characterized by rapid absorption, extensive first-pass metabolism, and high variability.[1] Different formulations, such as conventional oral tablets, orally disintegrating tablets (ODT), and transdermal patches, have been developed to improve its bioavailability and modify its metabolic profile.[2][3][4]

Following oral administration, selegiline is rapidly absorbed from the gastrointestinal tract.[5] However, it undergoes significant first-pass metabolism, resulting in low absolute bioavailability, estimated to be around 4-10%.[1][2] The ODT formulation, which allows for pre-gastric absorption, and the transdermal patch, which bypasses first-pass metabolism altogether, exhibit significantly higher bioavailability.[2][4] Co-administration with food can increase the peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) of selegiline by at least three-fold.[1]

Selegiline is distributed rapidly into tissues, including the brain.[5] It has a large apparent volume of distribution of 1854 L, indicating extensive tissue uptake.[1] Plasma protein binding of selegiline is approximately 85-90%.[2]

Selegiline is extensively metabolized, primarily in the liver by cytochrome P450 enzymes, with CYP2B6 being a key contributor.[2][6] The major metabolites are L-(-)-desmethylselegiline (DES), L-(-)-methamphetamine (MA), and L-(-)-amphetamine (A).[5] DES also possesses some MAO-B inhibitory activity.[1][7] The formation of amphetamine metabolites is a notable aspect of selegiline's metabolism and can contribute to its side effect profile.[8] Formulations that bypass first-pass metabolism, like the transdermal patch and ODT, result in lower concentrations of these metabolites.[2][9]

The elimination half-life of selegiline after a single oral dose is approximately 1.5 to 3.5 hours.[1][2] However, with multiple administrations, the half-lives of selegiline and its metabolites can increase significantly due to accumulation.[1] The metabolites are primarily excreted in the urine.[5]

Table 1: Pharmacokinetic Parameters of Oral Selegiline (10 mg)

| Parameter | Value | Reference |

| Absolute Bioavailability | ~10% | [1] |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | [1] |

| Mean Peak Plasma Concentration (Cmax) | ~2 µg/L | [1] |

| Apparent Volume of Distribution (Vd) | 1854 L | [1] |

| Oral Clearance | 59 L/min | [1] |

| Elimination Half-life (single dose) | 1.5 hours | [1] |

| Protein Binding | 85-90% | [2] |

Table 2: Steady-State Serum and Cerebrospinal Fluid (CSF) Concentrations of Selegiline Metabolites in Patients on Continuous Therapy

| Metabolite | Mean Serum Concentration (ng/mL) | Mean CSF Concentration (ng/mL) | Reference |

| L-(-)-amphetamine (A) | 6.5 ± 2.5 | Similar to serum | [5] |

| L-(-)-methamphetamine (MA) | 14.7 ± 6.5 | Similar to serum | [5] |

| L-(-)-desmethylselegiline (DES) | 0.9 ± 0.7 | Similar to serum | [5] |

Pharmacodynamics

The primary pharmacodynamic effect of selegiline is the selective and irreversible inhibition of MAO-B.[10] This action is central to its therapeutic efficacy in Parkinson's disease.

MAO-B is an enzyme responsible for the breakdown of dopamine in the brain.[11] By irreversibly inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine in the nigrostriatal pathways, thereby alleviating the motor symptoms of Parkinson's disease.[10][12] At typical clinical doses for Parkinson's disease (10 mg/day), selegiline is selective for MAO-B.[1] However, at higher doses, it also inhibits MAO-A, which can lead to antidepressant effects but also increases the risk of hypertensive crisis if tyramine-rich foods are consumed.[2][6] Selegiline may also exert neuroprotective effects through mechanisms independent of MAO-B inhibition, potentially by modulating apoptotic pathways and increasing the expression of neurotrophic factors.[12][13]

Selegiline is a potent inhibitor of MAO-B. Within 2 to 4 hours of a 10 mg oral dose, approximately 86% of platelet MAO-B activity is inhibited.[1] Due to the irreversible nature of the inhibition, it can take up to two weeks for platelet MAO-B activity to return to baseline values after discontinuation of the drug.[1]

Table 3: In Vivo Platelet MAO-B Inhibition by a Single Oral Dose of Selegiline

| Dose | Maximal Inhibition | Time to Maximal Inhibition | Reference |

| 10 mg | 86-98% | 2-24 hours | [1][2] |

Experimental Protocols

This protocol describes an in vivo microdialysis experiment to assess the effect of selegiline on dopamine transporter (DAT) activity.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: Selegiline is administered subcutaneously (s.c.) daily at a dose of 0.25 mg/kg for 21 days.[14]

-

Microdialysis: A microdialysis probe is implanted in the striatum of the anesthetized rat. The probe is perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic administration of amphetamine.

-

Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[14] The amphetamine-induced increase in extracellular dopamine provides an in vivo measure of DAT activity.[14]

This protocol outlines a method for determining the in vitro inhibitory effect of selegiline on MAO-B activity.

-

Enzyme Source: Homogenates of rat brain tissue can be used as a source of MAO-B.[15]

-

Substrate: Kynuramine is used as a substrate, which is converted by MAO to a fluorescent product, 4-hydroxyquinoline.[15]

-

Procedure:

-

Human plasma samples containing selegiline are deproteinized and extracted.[15]

-

The extract is reconstituted in a phosphate buffer.

-

The rat brain homogenate is added to the reconstituted extract.

-

The reaction is initiated by the addition of the kynuramine substrate.

-

The fluorescence of the product is measured in an alkaline solution using a fluorometer.[15]

-

-

Quantification: The degree of MAO-B inhibition is determined by comparing the fluorescence generated in the presence of selegiline to a control without the inhibitor. A standard curve can be generated using known concentrations of selegiline to determine the concentration in the plasma samples.[15]

Signaling and Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of selegiline.

Caption: Primary metabolic pathways of selegiline.

The following diagram illustrates the mechanism of action of selegiline in the dopaminergic synapse.

Caption: Selegiline's mechanism of action in the dopaminergic synapse.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 3. The pharmacokinetic evaluation of selegiline ODT for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selegiline - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A new formulation of selegiline: improved bioavailability and selectivity for MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]

- 13. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Mao-B-IN-17 for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mao-B-IN-17 is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. This technical guide provides a comprehensive overview of this compound, a pyridoxine-resveratrol hybrid, summarizing its pharmacological data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to facilitate further research and development of this promising neuroprotective agent.

Monoamine oxidase B is a mitochondrial enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine.[1] The activity of MAO-B is known to increase with age and in neurodegenerative conditions, leading to oxidative stress through the production of hydrogen peroxide and other reactive oxygen species, which contributes to neuronal damage.[1] Inhibition of MAO-B can prevent the breakdown of dopamine, thereby increasing its availability in the brain, and may also confer neuroprotection by reducing oxidative stress.[1][2]

This compound, referred to in the primary literature as compound 12g , emerged from a series of pyridoxine-resveratrol hybrids designed as MAO-B inhibitors. It has demonstrated exceptional potency and selectivity for MAO-B, along with significant neuroprotective, antioxidant, and blood-brain barrier penetration properties in preclinical studies.[3]

Chemical Properties and Synthesis

This compound is a synthetic hybrid molecule that combines the structural features of pyridoxine (Vitamin B6) and resveratrol. The systematic name for this compound is not explicitly provided in the primary literature, but its structure is well-defined.

Synthesis of this compound (Compound 12g):

The synthesis of this compound is achieved through a multi-step process, which is summarized below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary research article.

-

Step 1: Synthesis of the Pyridoxine Intermediate: The synthesis starts with the protection of the hydroxyl groups of pyridoxine, followed by the introduction of a suitable linker for subsequent coupling with the resveratrol analogue.

-

Step 2: Synthesis of the Resveratrol Analogue: A resveratrol analogue bearing a functional group amenable to coupling with the pyridoxine intermediate is synthesized.

-

Step 3: Coupling Reaction: The pyridoxine intermediate and the resveratrol analogue are coupled to form the hybrid molecule.

-

Step 4: Deprotection and Final Modification: The protecting groups are removed, and any necessary final modifications are made to yield this compound.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

| Compound | hMAO-B IC50 (μM) | hMAO-A IC50 (μM) | Selectivity Index (SI) for MAO-B | Reversibility |

| This compound (12g) | 0.01 | >100 | >10000 | Irreversible |

| Rasagiline | 0.0437 ± 0.002 | - | - | Irreversible |

| Clorgiline | 8.85 ± 0.201 | - | - | Irreversible |

| Compound 12a | 0.01 | >100 | >10000 | Reversible |

| Compound 12l | 0.02 | >100 | >5000 | Reversible |

| Table 1: In Vitro MAO-B Inhibitory Activity of this compound and Reference Compounds.[3] |

| Compound | Neuroprotection against H2O2-induced PC12 cell injury (% of control) | Cytotoxicity in PC12 cells (% of control) |

| This compound (12g) | High | Low |

| Compound 12a | High | Low |

| Compound 12l | High | Low |

| Table 2: Neuroprotective and Cytotoxic Effects of this compound and Related Compounds.[3] |

| Compound | Antioxidant Activity (ORAC Value) | Blood-Brain Barrier Permeability (PAMPA) |

| This compound (12g) | Good | High |

| Compound 12a | Good | High |

| Compound 12l | Good | High |

| Table 3: Antioxidant and Blood-Brain Barrier Permeability of this compound and Related Compounds.[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro MAO-A and MAO-B Inhibitory Activity Assay

This assay determines the potency and selectivity of the test compound in inhibiting the two isoforms of monoamine oxidase.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is used as the substrate for MAO-A, and benzylamine is used for MAO-B.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the respective MAO isoform in a phosphate buffer (pH 7.4) at 37°C for a specified period.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination and Detection: The reaction is stopped, and the product formation is quantified using a fluorometric method. The fluorescence intensity is proportional to the enzyme activity.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay against H2O2-induced PC12 Cell Injury

This assay assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced damage.

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells, are cultured in a suitable medium.

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a defined period.

-

Induction of Injury: Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress and cell damage.

-

Cell Viability Assessment: After incubation with H2O2, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product is proportional to the number of viable cells.

-

Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability compared to the control group (cells treated with H2O2 alone).

Cytotoxicity Assay

This assay evaluates the potential toxic effects of the test compound on cells.

-

Cell Culture: PC12 cells are cultured as described above.

-

Treatment: The cells are incubated with various concentrations of the test compound for a specified duration.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay.

-

Data Analysis: Cytotoxicity is expressed as the percentage of cell viability compared to the untreated control group.

Antioxidant Activity Assay (Oxygen Radical Absorbance Capacity - ORAC)

The ORAC assay measures the antioxidant capacity of a compound.

-

Sample Preparation: The test compound is prepared at different concentrations.

-

Reaction Mixture: The compound is mixed with a fluorescent probe (e.g., fluorescein) and a free radical generator (e.g., AAPH).

-

Fluorescence Monitoring: The fluorescence decay of the probe, caused by the free radicals, is monitored over time.

-

Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents.

Blood-Brain Barrier (BBB) Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA-BBB assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.

-

Membrane Preparation: A filter plate is coated with a lipid solution to create an artificial membrane that mimics the BBB.

-

Donor and Acceptor Compartments: The test compound is added to the donor compartment, and a buffer solution is placed in the acceptor compartment.

-

Incubation: The plate is incubated to allow the compound to permeate through the artificial membrane.

-

Quantification: The concentration of the compound in both the donor and acceptor compartments is measured using a suitable analytical method (e.g., UV-Vis spectroscopy).

-

Data Analysis: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway for the neuroprotective effects of this compound and the general experimental workflow for its evaluation.

Caption: Proposed Neuroprotective Mechanism of this compound.

References

- 1. Pyridoxine-resveratrol hybrids Mannich base derivatives as novel dual inhibitors of AChE and MAO-B with antioxidant and metal-chelating properties for the treatment of Alzheimer's disease. | Semantic Scholar [semanticscholar.org]

- 2. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxine-resveratrol hybrids as novel inhibitors of MAO-B with antioxidant and neuroprotective activities for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Mao-B-IN-17 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Mao-B-IN-17, a novel, multifunctional monoamine oxidase B (MAO-B) inhibitor, in relevant Parkinson's disease (PD) models. The information presented is synthesized from available scientific literature, offering insights into its mechanism of action, efficacy, and experimental validation.

Core Compound Profile: this compound

This compound, identified as compound 6h in the primary literature, is a derivative of 2-hydroxyl-4-benzyloxybenzyl aniline. It has emerged as a promising candidate for the treatment of Parkinson's disease due to its potent and selective inhibition of MAO-B, combined with a range of other neuroprotective properties.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its in vitro activities.

| Parameter | Value | Assay | Significance in Parkinson's Disease |

| MAO-B Inhibitory Activity (IC₅₀) | 0.014 µM | Fluorometric MAO-B Inhibition Assay | Potent inhibition of the primary enzyme responsible for dopamine degradation in the brain. |

| MAO-B Inhibition Constant (Kᵢ) | 0.018 µM | Enzyme Kinetics Assay | High binding affinity to the MAO-B enzyme. |

| Antioxidant Activity (ORAC) | 2.14 Trolox Equivalents | Oxygen Radical Absorbance Capacity | Ability to neutralize harmful reactive oxygen species, a key factor in neurodegeneration. |

| Property | Observation | Assay | Relevance to Neuroprotection |

| MAO-B Interaction | Reversible and Competitive | Enzyme Kinetic Studies | Offers a potentially safer profile compared to irreversible inhibitors. |

| Metal Chelation | Demonstrated Ability | Metal Chelation Assay | Sequesters excess metal ions that can contribute to oxidative stress. |

| Blood-Brain Barrier Permeability | Permeable | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Essential for reaching its therapeutic target within the central nervous system. |

| Neuroprotection | Significant Protective Effect | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Directly protects neuronal cells from toxin-induced death. |

| Anti-Neuroinflammatory Activity | Alleviated Neuroinflammation | LPS-induced inflammation in BV-2 microglial cells | Reduces the inflammatory response mediated by microglial cells, which is implicated in PD progression. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard and widely accepted procedures in the field.

In Vitro MAO-B Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human MAO-B.

-

Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity on a substrate like kynuramine. The inhibition of this reaction by the test compound leads to a decrease in the fluorescent signal.

-

Materials: Recombinant human MAO-B enzyme, kynuramine (substrate), horseradish peroxidase, a suitable fluorescent probe (e.g., Amplex Red), and the test compound (this compound).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the MAO-B enzyme to each well.

-

Add the different concentrations of this compound to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the kynuramine substrate, horseradish peroxidase, and the fluorescent probe.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Objective: To assess the ability of this compound to cross the blood-brain barrier (BBB) through passive diffusion.

-

Principle: This assay uses a 96-well filter plate with a porous support coated with a lipid solution that mimics the BBB. The permeability of the compound is determined by measuring its concentration in the donor and acceptor wells after an incubation period.

-

Materials: 96-well filter and acceptor plates, brain lipid solution, phosphate-buffered saline (PBS), and the test compound.

-

Procedure:

-

Coat the filter of the donor plate with the brain lipid solution.

-

Add a solution of this compound in PBS to the donor wells.

-

Place the donor plate into the acceptor plate, which contains fresh PBS.

-

Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature.

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

-

Neuroprotective Effect in a 6-OHDA-Induced SH-SY5Y Cell Model

-

Objective: To evaluate the ability of this compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA).

-

Principle: The human neuroblastoma cell line SH-SY5Y is treated with 6-OHDA to induce oxidative stress and apoptosis, mimicking dopaminergic neuron death in Parkinson's disease. The neuroprotective effect of the compound is assessed by measuring cell viability.

-

Materials: SH-SY5Y cells, cell culture medium, 6-OHDA, this compound, and a cell viability reagent (e.g., MTT or PrestoBlue).

-

Procedure:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 2 hours).

-

Introduce 6-OHDA to the wells (except for the control group) to induce neurotoxicity.

-

Incubate the cells for 24-48 hours.

-

Assess cell viability by adding the viability reagent and measuring the absorbance or fluorescence according to the manufacturer's instructions.

-

Express the results as a percentage of the viability of untreated control cells.

-

Anti-Neuroinflammatory Activity in an LPS-Induced BV-2 Microglial Cell Model

-

Objective: To determine the effect of this compound on the inflammatory response of microglial cells.

-

Principle: The murine microglial cell line BV-2 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators. The anti-inflammatory effect of the compound is measured by the reduction of these mediators.

-

Materials: BV-2 cells, cell culture medium, LPS, this compound, and kits for measuring inflammatory markers (e.g., ELISA for TNF-α and IL-6, Griess reagent for nitric oxide).

-

Procedure:

-

Culture BV-2 cells in a suitable plate.

-

Pre-incubate the cells with different concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS to induce inflammation.

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory markers such as TNF-α, IL-6, and nitric oxide in the supernatant using appropriate assays.

-

Analyze the expression of key proteins in the NF-κB pathway (e.g., p-p65, IκBα) in cell lysates via Western blotting to confirm the mechanism of action.

-

In Vivo Efficacy in an MPTP-Induced Mouse Model of Parkinson's Disease

-

Objective: To assess the therapeutic efficacy of this compound in a well-established animal model of Parkinson's disease.

-

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, causing selective destruction of dopaminergic neurons in the substantia nigra and a subsequent reduction in striatal dopamine, mimicking the pathology of Parkinson's disease. The efficacy of the compound is evaluated through behavioral tests and post-mortem neurochemical analysis.

-

Materials: C57BL/6 mice, MPTP, this compound, equipment for behavioral testing (e.g., rotarod, pole test apparatus), and reagents for HPLC analysis of dopamine and its metabolites.

-

Procedure:

-

Acclimatize the mice and divide them into control, MPTP-treated, and MPTP + this compound-treated groups.

-

Administer MPTP (e.g., intraperitoneal injections) to the relevant groups to induce the parkinsonian phenotype.

-

Treat the designated group with this compound at a specified dose and schedule (e.g., daily oral gavage).

-

Perform a battery of behavioral tests to assess motor function at different time points.

-

At the end of the study, euthanize the animals and dissect the brain tissue (specifically the striatum and substantia nigra).

-

Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC with electrochemical detection.

-

Assess markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in the brain tissue.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the extent of dopaminergic neuron loss.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates the proposed mechanism by which this compound alleviates neuroinflammation through the suppression of the NF-κB signaling pathway in microglial cells.

Caption: Proposed anti-neuroinflammatory mechanism of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel MAO-B inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

The Role of Monoamine Oxidase-B Inhibition in Dopamine Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter essential for motor control, motivation, and reward.[1][2] Inhibition of MAO-B represents a key therapeutic strategy for neurological disorders characterized by dopaminergic dysfunction, most notably Parkinson's disease.[2][3][4] By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the synaptic cleft, thereby enhancing dopaminergic signaling.[3][5] This guide provides a detailed examination of the interplay between MAO-B and dopamine metabolism, with a focus on the mechanism of action of MAO-B inhibitors. We will explore the preclinical evaluation of these compounds, including key experimental protocols and data presentation, using a recently discovered potent MAO-B inhibitor as an illustrative example.

Introduction to Monoamine Oxidase-B and Dopamine

Monoamine oxidase (MAO) is an enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[5][6] There are two main isoforms of this enzyme, MAO-A and MAO-B.[6] While both isoforms can metabolize dopamine, MAO-B is the predominant form in the basal ganglia, a brain region with high dopamine concentration, and is primarily located in the outer mitochondrial membrane of glial cells.[1]

Dopamine that is not packaged into synaptic vesicles is vulnerable to degradation by MAO.[7] The metabolism of dopamine by MAO-B is a significant pathway for its clearance from the synapse.[5] In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, the activity of MAO-B can contribute to further neuronal damage through the production of reactive oxygen species (ROS) as a byproduct of dopamine metabolism.[5][8]

Mechanism of Action of MAO-B Inhibitors

MAO-B inhibitors act by binding to the active site of the MAO-B enzyme, preventing it from metabolizing dopamine.[6][9] This inhibition can be either reversible or irreversible.[9] By blocking MAO-B, these inhibitors effectively increase the concentration and prolong the action of dopamine in the brain.[3][5] This leads to an amelioration of the motor symptoms associated with Parkinson's disease.[3]

Signaling Pathway of Dopamine Metabolism

The following diagram illustrates the metabolic pathway of dopamine and the intervention point of MAO-B inhibitors.

Preclinical Evaluation of MAO-B Inhibitors

The discovery and development of novel MAO-B inhibitors involve a series of preclinical evaluations to determine their potency, selectivity, and potential therapeutic efficacy.

In Vitro Characterization

A crucial first step is to characterize the inhibitory activity of a compound against MAO-B. This typically involves enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: In Vitro Characteristics of a Novel MAO-B Inhibitor

| Parameter | Value | Description |

| MAO-B IC50 | 0.014 µM | The concentration of the inhibitor required to reduce the activity of MAO-B by 50%. |

| MAO-B Ki | 0.018 µM | The inhibition constant, a measure of the inhibitor's binding affinity to MAO-B. |

| Inhibition Type | Reversible | The inhibitor binds non-covalently to the enzyme and can be removed. |

| Antioxidant Activity (ORAC) | 2.14 Trolox equivalent | A measure of the compound's ability to neutralize free radicals. |

| Data for a novel 2-hydroxyl-4-benzyloxybenzyl aniline derivative as reported in a 2023 study.[10] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

A common method to determine MAO-B activity is through a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like tyramine.[11]

Objective: To determine the IC50 of a test compound against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., tyramine)

-

Horseradish peroxidase (HRP)

-

A fluorogenic probe (e.g., Amplex Red)

-

Test compound (e.g., "Mao-B-IN-17" or a novel inhibitor)

-

Positive control inhibitor (e.g., selegiline)

-

Assay buffer

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents: Dilute the MAO-B enzyme, substrate, HRP, and fluorogenic probe to their working concentrations in the assay buffer. Prepare a serial dilution of the test compound and the positive control.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive/negative controls), and the MAO-B enzyme.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate, HRP, and fluorogenic probe mixture to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the MAO-B activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of a novel MAO-B inhibitor.

In Vivo Efficacy

Promising candidates from in vitro studies are then evaluated in animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model.[10] These studies aim to assess the compound's ability to cross the blood-brain barrier, increase dopamine levels in the brain, and improve motor function. The novel inhibitor mentioned previously was shown to ameliorate MPTP-induced Parkinson's disease symptoms in mice by increasing dopaminergic neurotransmitter levels and reducing oxidative damage.[10] It also demonstrated neuroprotective effects and alleviated neuroinflammation by suppressing the NF-κB pathway.[10]

Conclusion

The inhibition of MAO-B is a well-established and effective strategy for the symptomatic treatment of Parkinson's disease. The development of new, potent, and selective MAO-B inhibitors continues to be an active area of research. A thorough preclinical evaluation, encompassing in vitro enzymatic assays and in vivo studies in relevant disease models, is essential to identify promising new therapeutic agents. The data and protocols outlined in this guide provide a framework for the assessment of novel MAO-B inhibitors and their impact on dopamine metabolism.

References

- 1. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]

- 2. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]

- 11. content.abcam.com [content.abcam.com]

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Monoamine Oxidase B (MAO-B) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, including dopamine.[1][2] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain and is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[3][4] MAO-B inhibitors can provide symptomatic relief and may also have disease-modifying effects by reducing oxidative stress that results from the enzymatic deamination of dopamine.[2][5] This document provides a generalized experimental protocol for the synthesis, in vitro evaluation, and in vivo characterization of a novel MAO-B inhibitor, referred to here as Mao-B-IN-17. While specific experimental details for a compound named "this compound" are not publicly available, this protocol outlines the standard procedures used in the development and characterization of new MAO-B inhibitors.

I. Synthesis of Novel MAO-B Inhibitors

The synthesis of a novel MAO-B inhibitor will depend on its chemical class. As an example, a general synthesis for thiosemicarbazone derivatives, which have shown potential as MAO-B inhibitors, is provided below.[6]

Protocol: General Synthesis of Thiosemicarbazone Derivatives

-

Reaction Setup: Reflux a mixture of the appropriate isothiocyanate derivative (0.002 mol) and corresponding aldehyde derivatives (0.002 mol) in 25 mL of ethanol for 8 hours.[6]

-

Precipitation: Cool the reaction mixture in an ice bath to allow the product to precipitate.[6]

-

Filtration and Purification: Filter the precipitated product, dry it, and recrystallize it from ethanol to obtain the purified thiosemicarbazone derivative.[6]

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

II. In Vitro Evaluation

A. Determination of MAO-B Inhibitory Activity and Selectivity

The initial in vitro evaluation of a potential MAO-B inhibitor involves determining its half-maximal inhibitory concentration (IC50) against human MAO-B and its selectivity over the MAO-A isoform.

Protocol: Fluorometric MAO-B Inhibitor Screening Assay [7]

This protocol is adapted from commercially available MAO-B inhibitor screening kits.

1. Reagent Preparation:

- MAO-B Assay Buffer: Bring to room temperature before use.

- High Sensitivity Probe: Protect from light and moisture. Reconstitute as per manufacturer's instructions.

- MAO-B Enzyme: Reconstitute with MAO-B Assay Buffer, aliquot, and store at -80°C.

- MAO-B Substrate: Reconstitute with ultrapure water and store at -20°C.

- Developer: Reconstitute with MAO-B Assay Buffer and store at -20°C.

- Test Inhibitor (this compound): Dissolve in a suitable solvent (e.g., DMSO) to make a stock solution. Prepare serial dilutions to 10x the desired final test concentrations with MAO-B Assay Buffer.

- Inhibitor Control (e.g., Selegiline): Prepare a working solution.

2. Assay Procedure:

- Add 10 µL of the test inhibitor dilutions, inhibitor control, or assay buffer (for enzyme control) to assigned wells of a 96-well plate.

- Prepare the MAO-B Enzyme Solution by diluting the MAO-B enzyme stock in MAO-B Assay Buffer. Add 50 µL of the enzyme solution to each well.

- Incubate the plate for 10 minutes at 37°C.

- Prepare the MAO-B Substrate Solution as per the kit instructions. Add 40 µL of the substrate solution to each well to initiate the reaction.

- Measure the fluorescence intensity at two time points in the linear range of the reaction.

3. Data Analysis:

- Calculate the rate of reaction for each concentration of the test inhibitor.

- Determine the percent inhibition relative to the enzyme control.

- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

- Repeat the assay using MAO-A enzyme and substrate to determine the IC50 for MAO-A.

- Calculate the Selectivity Index (SI) as the ratio of IC50 (MAO-B) / IC50 (MAO-A). A higher SI value indicates greater selectivity for MAO-B.

Data Presentation: MAO Inhibitory Activity

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) (IC50 MAO-B / IC50 MAO-A) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Selegiline (Control) | Literature Value | Literature Value | Calculated Value |

B. Mechanism of Inhibition Studies

To understand how the inhibitor interacts with the enzyme, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and whether the inhibition is reversible or irreversible.

Protocol: Kinetic Analysis using Lineweaver-Burk Plots

-

Perform the MAO-B activity assay as described above with varying concentrations of the substrate in the presence and absence of different fixed concentrations of this compound.

-

Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plots to determine the mechanism of inhibition.

Protocol: Reversibility of Inhibition

-

Pre-incubate the MAO-B enzyme with a high concentration of this compound.

-

Dialyze the enzyme-inhibitor mixture to remove any unbound inhibitor.

-

Measure the activity of the dialyzed enzyme.

-

A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.[5]

III. In Vivo Evaluation

A. Animal Models

In vivo studies are crucial to assess the therapeutic potential of a novel MAO-B inhibitor. A common animal model for Parkinson's disease is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of parkinsonism. MPTP is a neurotoxin that is converted to its active toxic metabolite, MPP+, by MAO-B, leading to the destruction of dopaminergic neurons.[5]

B. Pharmacokinetic Studies

Before efficacy studies, it is essential to determine the pharmacokinetic profile of this compound to establish the appropriate dosing regimen.[8] This involves administering the compound to animals and measuring its concentration in plasma and brain tissue over time to determine parameters such as half-life, bioavailability, and brain penetration.

C. Neuroprotection and Behavioral Studies

Protocol: Assessment of Neuroprotection in the MPTP Mouse Model

-

Administer this compound or vehicle to mice for a specified period.

-

Induce parkinsonism by administering MPTP.

-

Continue treatment with this compound or vehicle.

-

After the treatment period, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemical analysis of the substantia nigra and striatum to quantify the number of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).

-

Measure the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

Protocol: Behavioral Assessment

Assess motor function in the treated and control animals using standard behavioral tests such as:

-

Rotarod test: to measure motor coordination and balance.

-

Open field test: to assess locomotor activity.

An improvement in motor performance in the this compound treated group compared to the MPTP-only group would indicate a therapeutic effect.

IV. Visualizations

Caption: MAO-B signaling pathway in dopamine metabolism.

Caption: Overall experimental workflow for a novel MAO-B inhibitor.

Caption: Workflow for the in vitro MAO-B inhibition assay.

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mao-B-IN-17 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mao-B-IN-17, a selective inhibitor of Monoamine Oxidase B (MAO-B), in various cell culture applications. This document outlines the mechanism of action, provides detailed protocols for common cell-based assays, and summarizes key quantitative data.

Introduction to this compound

This compound is a selective, small molecule inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane. MAO-B plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine and phenylethylamine.[1] Inhibition of MAO-B can lead to an increase in the levels of these neurotransmitters in the brain, a strategy employed in the treatment of neurodegenerative conditions like Parkinson's disease.[2][3] Furthermore, by reducing the oxidative deamination of monoamines, MAO-B inhibitors can decrease the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and offering neuroprotective effects.[3] Recent studies have also implicated MAO-B in the progression of certain cancers, suggesting a potential role for its inhibitors in oncology research.[4][5]

Chemical Properties:

| Property | Value |

| IUPAC Name | 2-(3,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |

| CAS Number | 2890188-81-3 |

| Molecular Formula | C₁₇H₁₇F₂NO₂ |

| Molecular Weight | 305.32 g/mol |

| IC50 Value | 5.08 µM for MAO-B[6] |

Mechanism of Action

This compound selectively inhibits the enzymatic activity of MAO-B. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased availability. A key consequence of MAO-B activity is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species. By inhibiting MAO-B, this compound reduces the generation of H₂O₂ and subsequent oxidative stress, which is implicated in cellular damage and apoptosis.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.05 mg of this compound (MW: 305.32 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Treatment

The following is a general protocol for treating adherent cells with this compound. The optimal cell type, seeding density, and treatment duration will depend on the specific experimental goals.

Materials:

-

Cultured cells of interest (e.g., SH-SY5Y, PC12, or relevant cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Protocol:

-

Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

-

Include a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the cells.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Treated cells in a 96-well plate

-

DCFH-DA (10 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Following treatment with this compound, remove the culture medium and wash the cells twice with warm HBSS or PBS.

-

Prepare a 10 µM working solution of DCFH-DA in HBSS or PBS.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS or PBS to remove excess probe.

-

Add 100 µL of HBSS or PBS to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Alternatively, cells can be detached and analyzed by flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and provides a comparison with other common MAO-B inhibitors.

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| This compound | MAO-B | 5.08 µM | Not Specified | [6] |

| Selegiline | MAO-B | 0.037 ± 0.001 µM | Human MAO-B | [7] |

| Rasagiline | MAO-B | 4.43 nM | Human MAO-B | [7] |

| Safinamide | MAO-B | 98 nM | Human MAO-B | [7] |

Signaling Pathways

Inhibition of MAO-B by this compound can modulate several downstream signaling pathways, primarily by reducing oxidative stress and increasing dopamine levels. This can lead to the activation of pro-survival pathways and the inhibition of apoptotic pathways.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Cell Viability in Control Group | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. |

| Inconsistent Results | Uneven cell seeding; variability in treatment application. | Ensure a single-cell suspension before seeding; mix treatment media thoroughly before adding to wells. |

| High Background in ROS Assay | Autofluorescence of the compound; light exposure. | Run a control with the compound but without cells; protect plates from light during incubation. |

| No Effect of this compound Observed | Incorrect concentration; inactive compound. | Verify the calculated concentration and preparation of the stock solution; use a fresh aliquot of the compound. |

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always follow standard laboratory safety procedures.

References

- 1. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) [mdpi.com]

- 5. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Selegiline (as a representative MAO-B Inhibitor) Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters in the brain.[1] Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it increases dopaminergic neurotransmission and may confer neuroprotective effects.[1][2]

Due to the lack of publicly available data for the specific compound "Mao-B-IN-17," this document provides detailed application notes and protocols for Selegiline , a widely studied and representative irreversible MAO-B inhibitor. These guidelines are intended to assist researchers in designing and executing preclinical studies in animal models to evaluate the efficacy and mechanisms of MAO-B inhibitors.

The protocols provided herein are primarily focused on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, a standard and well-characterized model for studying dopaminergic neurodegeneration and testing potential therapeutic agents.[2]

Signaling Pathways and Mechanism of Action

Selegiline exerts its effects primarily through the irreversible inhibition of MAO-B, which is predominantly located in the outer mitochondrial membrane of astrocytes and serotonergic neurons.[3] This inhibition leads to a cascade of downstream effects beneficial in the context of Parkinson's disease.

Mechanism of Action:

-

Inhibition of Dopamine Catabolism: By inhibiting MAO-B in astrocytes, Selegiline prevents the breakdown of dopamine that has been taken up from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic signaling.[4][5]

-

Reduction of Oxidative Stress: The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which contribute to oxidative stress and neuronal damage. Selegiline's inhibition of MAO-B reduces the production of these harmful byproducts.[6]

-

Neuroprotective Effects: Selegiline has been shown to possess neuroprotective properties that may be independent of its MAO-B inhibitory activity. These effects are thought to involve the upregulation of neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), as well as the modulation of anti-apoptotic pathways.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of Selegiline administration in various animal models as reported in the literature.

Table 1: Effects of Selegiline on Behavioral Outcomes in MPTP-Induced Mouse Models of Parkinson's Disease

| Animal Model | Selegiline Dose & Route | Behavioral Test | Outcome Measure | Result | Reference |

| C57BL/6 Mice (MPTP) | 10 mg/kg, s.c. (single dose) | Tail Suspension Test | Immobility Time | Decreased | [4][8] |

| C57BL/6 Mice (MPTP) | 1-10 mg/kg, s.c. (single dose) | Elevated Plus Maze | Time in Open Arms | No significant change | [4] |

| C57BL/6 Mice (MPTP) | 1.0 mg/kg/day, oral (14 days) | Gait Analysis | Gait Dysfunction | Improved | [1][7] |

| CD157 KO Mice | 1-10 mg/kg, s.c. (single dose) | Forced Swim Test | Immobility Time | Dose-dependently decreased | [9][10] |